molecular formula C24H28N4O2S B10925803 1-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)thiourea

1-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)thiourea

Cat. No.: B10925803
M. Wt: 436.6 g/mol
InChI Key: TYJNYZDHJDWXRV-UHFFFAOYSA-N
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Description

N-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA typically involves multiple steps, starting with the preparation of the core pyrazole structure. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired chemical transformations. For instance, the synthesis might involve the reaction of 3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazole with tetrahydro-2-furanylmethyl isothiocyanate under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety and efficiency. This often includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions might result in various substituted derivatives of the original compound .

Scientific Research Applications

N-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-2-thiophenecarboxamide
  • N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide
  • N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-2-methoxybenzamide

Uniqueness

Compared to similar compounds, N-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H28N4O2S

Molecular Weight

436.6 g/mol

IUPAC Name

1-[3,5-dimethyl-1-[(3-phenoxyphenyl)methyl]pyrazol-4-yl]-3-(oxolan-2-ylmethyl)thiourea

InChI

InChI=1S/C24H28N4O2S/c1-17-23(26-24(31)25-15-22-12-7-13-29-22)18(2)28(27-17)16-19-8-6-11-21(14-19)30-20-9-4-3-5-10-20/h3-6,8-11,14,22H,7,12-13,15-16H2,1-2H3,(H2,25,26,31)

InChI Key

TYJNYZDHJDWXRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C)NC(=S)NCC4CCCO4

Origin of Product

United States

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